5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound is a pyrrolo[3,4-d]isoxazole-dione derivative featuring a 4-chlorophenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl substituent at position 2. Its molecular formula is C₂₂H₁₅ClN₂O₃S, with a molecular weight of 424.9 g/mol . The dihydro-2H-pyrrolo[3,4-d]isoxazole core is a bicyclic system fused with an isoxazole ring, contributing to its structural rigidity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-28-16)24(27-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGJHVZAGXKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The chlorophenyl and phenyl groups can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Aryl Substituent Variations
The evidence highlights several compounds with analogous pyrrolo[yrrolo[3,4-d]isoxazole-dione or related heterocyclic cores, differing in substituents and crystal packing:
Impact of Halogen Substitution on Crystallinity
Compounds 4 and 5 from , and 4 (chlorophenyl vs. fluorophenyl thiazole derivatives) demonstrate isostructurality in their triclinic P̄1 symmetry, despite differing halogen substituents. However, notes that 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit divergent crystal structures, emphasizing that halogen size and polarizability can critically affect lattice stability in less rigid systems .
Role of Thiophene vs. Other Heterocycles
In contrast, analogs like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () replace thiophene with pyridine, introducing nitrogen-based basicity and altering solubility profiles .
Key Research Findings and Implications
Isostructurality : Halogen-substituted analogs (Cl, F) often retain similar crystal packing, enabling predictable material design for solid-state applications .
Solubility Modulation: Substituents like dimethylamino () or methyl groups () enhance solubility without compromising structural integrity.
Steric Effects : Ortho-substituted aryl groups (e.g., 2-methylphenyl in ) may hinder molecular packing, reducing crystallinity compared to para-substituted analogs .
Biological Activity
5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure with multiple heterocyclic components. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, yielding the target compound in moderate to high yields. For instance, a recent study reported a successful synthesis method using KOH in ethanol at elevated temperatures .
Biological Activity Overview
The biological activities of this compound encompass a range of pharmacological effects, including:
- Anticancer Activity : Various studies have demonstrated that derivatives of the pyrrolo[3,4-d]isoxazole scaffold exhibit significant cytotoxic effects against several cancer cell lines. For example, compounds similar to 5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole showed IC50 values ranging from 4.4 to 18.1 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. These values indicate strong anticancer potential compared to standard treatments like 5-fluorouracil .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Isoxazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.40 µM against human rhinovirus serotypes .
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity in Cancer Cells : The cytotoxic effects are primarily attributed to the ability of the compound to induce apoptosis in cancer cells. This is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to G1 phase arrest and subsequent apoptosis.
- Antimicrobial Mechanisms : The antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
